molecular formula C8HCl7 B12689499 Benzene, 1,2,3,4-tetrachloro-5-(trichloroethenyl)- CAS No. 89939-09-3

Benzene, 1,2,3,4-tetrachloro-5-(trichloroethenyl)-

Cat. No.: B12689499
CAS No.: 89939-09-3
M. Wt: 345.3 g/mol
InChI Key: KIHYQHZKXHBMRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1,2,3,4-tetrachloro-5-(trichloroethenyl)- is a chlorinated aromatic compound. It is characterized by the presence of four chlorine atoms attached to the benzene ring and a trichloroethenyl group. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,2,3,4-tetrachloro-5-(trichloroethenyl)- typically involves the chlorination of benzene derivatives. One common method is the chlorination of 1,2,3,4-tetrachlorobenzene with trichloroethylene under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the desired product’s yield and purity. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,2,3,4-tetrachloro-5-(trichloroethenyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other groups under specific conditions.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products.

    Reduction Reactions: Reduction can lead to the removal of chlorine atoms, forming less chlorinated derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a solvent like ethanol.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of chlorinated benzoic acids or quinones.

    Reduction: Formation of less chlorinated benzene derivatives.

Scientific Research Applications

Benzene, 1,2,3,4-tetrachloro-5-(trichloroethenyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex organic compounds.

    Biology: Studied for its effects on biological systems and its potential as a bioaccumulative compound.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Benzene, 1,2,3,4-tetrachloro-5-(trichloroethenyl)- involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. The pathways involved include oxidative stress pathways, where the compound induces the production of reactive oxygen species (ROS), leading to cellular damage.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrachlorobenzene
  • 1,2,3,5-Tetrachlorobenzene
  • 1,2,4,5-Tetrachlorobenzene
  • Octachlorostyrene

Uniqueness

Benzene, 1,2,3,4-tetrachloro-5-(trichloroethenyl)- is unique due to the presence of both tetrachlorobenzene and trichloroethenyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,2,3,4-tetrachloro-5-(1,2,2-trichloroethenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HCl7/c9-3-1-2(5(11)8(14)15)4(10)7(13)6(3)12/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHYQHZKXHBMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=C(Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HCl7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89939-09-3
Record name Benzene, 1,2,3,4-tetrachloro-5-(trichloroethenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089939093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.